tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at the stereogenic C2 position (S-configuration), and a ketone group at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological disorders and cancer . Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
NVFCMLLJIQPRFV-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has been reported to yield tert-butyl esters efficiently .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been demonstrated to be effective.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a drug precursor.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Effects : The ethyl group in the target compound likely enhances lipophilicity compared to hydroxymethyl or arylalkyl substituents, impacting membrane permeability in drug candidates .
- Ketone Reactivity : The 4-oxo group facilitates nucleophilic additions or reductions, similar to tert-butyl 4-oxopyrrolidine derivatives used in PET tracer synthesis .
- Stereochemical Influence : The (2S) configuration is critical for enantioselective interactions, as seen in spiro-pyrrolidine-oxindoles with [α]D values ranging from -31.6 to +94° .
Spectroscopic and Physicochemical Data
Notes:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:
- Hydrogenation : Use of Pd/C under hydrogen atmosphere to reduce double bonds or nitro groups, ensuring stereochemical retention .
- Protection/Deprotection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), followed by selective deprotection under acidic conditions .
- Purification : Flash chromatography using gradients of ethyl acetate/hexane (e.g., 0–100%) to isolate intermediates with >95% purity .
- Characterization : Confirmation of intermediates via NMR, IR, and HRMS to validate structural integrity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₁H₂₁NO₃: 216.1594) to rule out impurities .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>99% for (2S) configuration) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during nucleophilic substitutions to minimize racemization .
- Catalyst Screening : Testing chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation to improve enantioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., THF) for SN2 reactions to favor retention of configuration .
- pH Monitoring : Maintaining pH ~7 during aqueous workups to prevent Boc group hydrolysis .
- Data-Driven Adjustments : Use DOE (Design of Experiments) to identify critical parameters (e.g., Pd/C loading, H₂ pressure) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) can be addressed by:
- Variable Temperature NMR : To detect dynamic effects (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, NOESY) : To confirm through-space interactions and assign stereochemistry .
- Isotopic Labeling : Use of ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signals .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., tert-butyl 4-oxo-2-phenylpyrrolidine analogs) to identify substituent effects .
Q. What role does stereochemistry play in modulating biological activity (e.g., enzyme inhibition)?
- Methodological Answer : The (2S) configuration is critical for target interactions:
- BACE-1 Inhibition : The 4-oxo group and ethyl substituent align with the enzyme’s active site, as shown in molecular docking studies .
- Enantiomer Comparison : (2R) analogs exhibit reduced activity (IC₅₀ >10 µM vs. <1 µM for (2S)), highlighting stereochemical specificity .
- SAR Studies : Systematic substitution of the ethyl group (e.g., with methyl or cyclopropyl) to map steric and electronic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
